N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzo[b]thiophene moiety, a dimethylaminoethyl group, and a fluoromethoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide typically involves multiple steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Dimethylaminoethyl Group: This step often involves alkylation reactions using dimethylamine and appropriate alkylating agents.
Fluoromethoxybenzamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]thiophene moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide.
Substitution: The fluorine and methoxy groups on the benzamide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-methoxybenzamide: Similar structure but lacks the fluorine atom.
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-chloro-4-methoxybenzamide: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide may confer unique properties, such as increased metabolic stability or altered binding affinity to molecular targets, compared to its analogs.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S/c1-23(2)17(15-12-26-19-7-5-4-6-14(15)19)11-22-20(24)13-8-9-18(25-3)16(21)10-13/h4-10,12,17H,11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKNJBBVNAPGRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=C(C=C1)OC)F)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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